molecular formula C19H12N2O4 B2922872 N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795412-96-2

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide

Cat. No. B2922872
M. Wt: 332.315
InChI Key: SEBGUORBNHEJME-UHFFFAOYSA-N
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Description

“N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide” is a compound with the molecular formula C16H17NO3 . The coumarin moiety in the compound is essentially planar and the cyclohexane ring adopts the usual chair conformation .


Molecular Structure Analysis

The dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue (defined as the N, C and O atoms) is 18.9 (2)° . There are two intramolecular hydrogen bonds involving the amide group .


Physical And Chemical Properties Analysis

The compound “N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide” has a molecular formula of C16H17NO3 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Organic Synthesis Applications

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide derivatives are pivotal in the synthesis of macrocyclic lactones and macrolides, substances with significant biological activities. The oxazole system, which is part of the compound's structure, serves as a protecting group for the carboxyl function, facilitating the synthesis of complex molecules under mild conditions. This has been applied in the synthesis of (±)-recifeiolide and (±)-di-0-methylcurvularin, highlighting the compound's utility in creating biologically active macrolides (Wasserman et al., 1981).

Material Science Applications

The electroactive properties of derivatives containing the N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide structure have been exploited in the development of sensors. Specifically, these derivatives have been synthesized with benzothiazole and benzoxazole pendent groups to create polyamic acids (PAAs) that can detect hydrogen peroxide (H2O2) through intrinsic redox reactions. This application demonstrates the compound's potential in sensor technology, offering a high selectivity and sensitivity approach for H2O2 detection without the need for enzymes (Hua et al., 2011).

properties

IUPAC Name

N-(2-oxochromen-3-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-17(18-20-11-16(24-18)12-6-2-1-3-7-12)21-14-10-13-8-4-5-9-15(13)25-19(14)23/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBGUORBNHEJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide

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